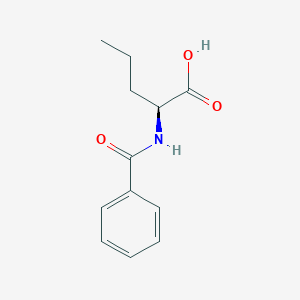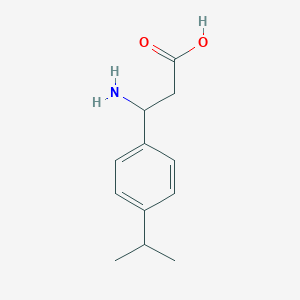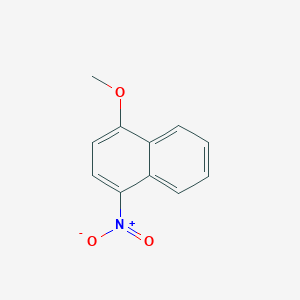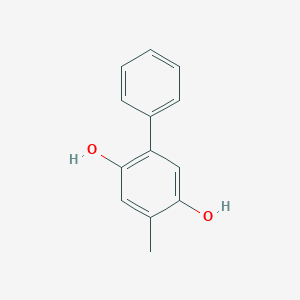
(S)-2-Benzamidopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-2-Benzamidopentanoic acid often involves the reaction of specific anhydrides with amines in the presence of catalysts. For example, 2-(N-naphthylamido)benzoic acid, a related compound, is synthesized through the reaction of phthalic anhydride with naphthylamine in glacial acetic acid at room temperature (Shahid, Ali, & Shahzadi, 2009). This method could potentially be adapted for the synthesis of (S)-2-Benzamidopentanoic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives, closely related to (S)-2-Benzamidopentanoic acid, has been extensively studied through various spectroscopic methods, including IR, NMR, and mass spectrometry. These studies provide insights into the bond formations, functional groups, and stereochemistry of the molecules (Shahid, Ali, & Shahzadi, 2009).
Chemical Reactions and Properties
Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlight the chemical reactivity and potential modifications of the benzamide backbone, suggesting pathways for functionalizing (S)-2-Benzamidopentanoic acid (Li et al., 2016). These reactions open avenues for creating diverse derivatives with varied biological and chemical properties.
Physical Properties Analysis
The physical properties of compounds similar to (S)-2-Benzamidopentanoic acid, such as solubility, melting point, and crystallinity, can be inferred from studies on benzamide derivatives. For instance, the crystal structure analysis provides insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that influence the physical state and stability of these compounds (Kennard, Smith, & Katekar, 1982).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and susceptibility to hydrolysis or oxidation, can be gleaned from the functional group analysis and reactivity patterns observed in benzamide and benzoic acid derivatives. For example, the reactivity of benzamide derivatives towards histone deacetylase inhibition showcases the potential biological activities and chemical properties of similar compounds (Suzuki et al., 1999).
Applications De Recherche Scientifique
Gut Function Regulation
Benzoic acid derivatives, including compounds similar to (S)-2-Benzamidopentanoic acid, have been studied for their roles in regulating gut functions. These compounds are recognized for their antibacterial and antifungal properties and have shown potential in improving growth and health through the promotion of gut functions such as digestion, absorption, and barrier integrity. Studies, particularly involving piglets and porcine intestinal epithelial cells, suggest that appropriate levels of benzoic acid can enhance gut functions via the regulation of enzyme activity, redox status, immunity, and microbiota, although excessive administration could harm gut health (Mao et al., 2019).
Advanced Sulfur Chemistry
The application of sulfur chemistry, which includes the study of compounds like (S)-2-Benzamidopentanoic acid, has been pivotal in treating acid gases. This field has been essential in addressing environmental and health concerns associated with sulfur compounds found in fuels. Innovations in sulfur chemistry aim to improve desulfurization processes and sulfur recovery, highlighting the importance of understanding complex chemical reactions for environmental protection and industrial efficiency (Gupta et al., 2016).
Pharmacokinetics and Dietary Exposures
Research on benzoic acid derivatives, closely related to (S)-2-Benzamidopentanoic acid, involves physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations across species. Such studies are crucial for assessing dietary exposures and reducing interspecies uncertainty factors in risk assessments, contributing significantly to food safety and regulatory sciences (Hoffman & Hanneman, 2017).
Stability and Degradation Pathways
Investigations into the stability and degradation pathways of chemical compounds like nitisinone, which shares functional similarities with (S)-2-Benzamidopentanoic acid, provide insights into their environmental impact and pharmaceutical applications. Understanding the stability of such compounds under various conditions and their degradation products is vital for assessing potential risks and benefits associated with their use (Barchańska et al., 2019).
Supramolecular Chemistry Applications
Benzene derivatives, including (S)-2-Benzamidopentanoic acid, serve as foundational elements in supramolecular chemistry, offering a broad spectrum of applications from nanotechnology to biomedical fields. Their ability to self-assemble into complex structures underpins advancements in materials science and drug delivery systems, underscoring the compound's significance in cutting-edge research and development (Cantekin et al., 2012).
Propriétés
IUPAC Name |
(2S)-2-benzamidopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVHOLHABBQKU-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551676 |
Source


|
| Record name | N-Benzoyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Benzamidopentanoic acid | |
CAS RN |
121470-62-0 |
Source


|
| Record name | N-Benzoyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)

